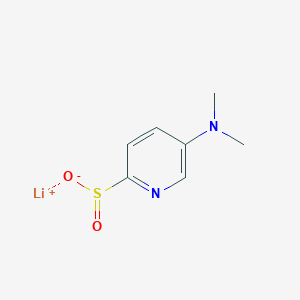

Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate

Description

Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate is an organometallic salt featuring a pyridine ring substituted at the 5-position with a dimethylamino group (-N(CH₃)₂) and at the 2-position with a sulfinate anion (-SO₂⁻). The lithium cation stabilizes the sulfinate group through ionic interactions.

Properties

IUPAC Name |

lithium;5-(dimethylamino)pyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.Li/c1-9(2)6-3-4-7(8-5-6)12(10)11;/h3-5H,1-2H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSINNQYWPXHUJS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN(C)C1=CN=C(C=C1)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9LiN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate typically involves the reaction of 5-(dimethylamino)pyridine-2-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: Reduction reactions can lead to the formation of sulfinate derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction may produce sulfinate derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Electrochemical Applications

Lithium Conductors in Energy Storage

Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate has been explored as a component in lithium-ion conductors for energy storage devices. The compound's ability to facilitate ionic conductivity makes it suitable for use in solid-state electrolytes. Research indicates that lithium-based sulfinates can enhance the ionic transport properties in solvent-free environments, which is crucial for developing efficient batteries and supercapacitors .

Conductivity Measurements

Studies have shown that the ionic conductivity of lithium sulfinates can reach values around at elevated temperatures (55 °C) and at 100 °C. These measurements suggest that lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate could be a viable candidate for high-performance electrolyte materials .

Pharmaceutical Applications

Drug Development and Therapeutics

The compound's structural features allow it to participate in various chemical reactions relevant to drug development. For instance, derivatives of pyridine are known to exhibit significant biological activity, including antibacterial and antifungal properties. The incorporation of lithium ions may enhance the pharmacological profiles of these compounds by improving their solubility and bioavailability .

Mechanism of Action

Research into pyrimidine-based drugs has highlighted the potential of compounds similar to lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate in treating drug-resistant infections. The unique mechanism of action attributed to such compounds involves targeting specific bacterial pathways, which could lead to the development of novel therapeutics against resistant strains of pathogens .

Material Science Applications

Synthesis of Functional Materials

Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate can serve as a precursor for synthesizing various functional materials. Its ability to form stable complexes with other metal ions allows for the creation of advanced materials with tailored properties for applications in catalysis and sensor technology .

Catalytic Applications

The compound has been investigated for its role in catalytic processes, particularly in organic synthesis where it can facilitate reactions involving sulfur-containing compounds. Its effectiveness as a catalyst can be attributed to its ability to stabilize reactive intermediates during chemical transformations .

Case Study 1: Lithium Sulfinates in Battery Technology

A study focused on the use of lithium sulfinates as electrolytes in solid-state batteries demonstrated improved performance metrics compared to traditional liquid electrolytes. The findings indicated that incorporating lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate resulted in higher energy densities and enhanced cycling stability due to its superior ionic conductivity .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of pyridine derivatives found that compounds analogous to lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate exhibited promising activity against various bacterial strains, including those resistant to conventional antibiotics. This highlights the potential for developing new therapeutic agents based on this compound structure .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate involves its interaction with molecular targets and pathways in biological systems. The lithium ion can modulate the activity of various enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but it is known that lithium ions can affect neurotransmitter systems and intracellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Pyridine-Sulfinate Scaffolds

Key structural analogues include:

Lithium(1+) 5-(trifluoromethoxy)pyridine-2-sulfinate : Features a trifluoromethoxy (-OCF₃) substituent, which is strongly electron-withdrawing.

Lithium(1+) 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate : Contains a bulky tert-butoxy carbonylamino group, introducing steric hindrance that may impede coordination or reaction at the sulfinate site.

Table 1: Substituent Impact on Key Properties

| Compound | Substituent | Electronic Effect | Steric Effect |

|---|---|---|---|

| Lithium(1+) 5-(dimethylamino)pyridine-2-sulfinate | -N(CH₃)₂ | Electron-donating | Low |

| Lithium(1+) 5-(trifluoromethoxy)pyridine-2-sulfinate | -OCF₃ | Electron-withdrawing | Moderate |

| Lithium(1+) 5-{[(t-BuO)CO]NH}pyridine-2-sulfinate | -NHCOOt-Bu | Moderate donating | High |

Physicochemical Properties

Collision cross-section (CCS) data for Lithium(1+) ion 5-(dimethylamino)pent-2-ynoate (a structurally distinct lithium salt with a dimethylamino group) provides insight into ion mobility trends :

Table 2: Predicted CCS Values for Lithium Adducts (Ų)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 142.08626 | 130.7 |

| [M+Na]+ | 164.06820 | 139.4 |

| [M+NH4]+ | 159.11280 | 134.2 |

While direct CCS data for the target sulfinate is unavailable, the sulfinate group’s larger ionic radius compared to pent-2-ynoate may increase CCS values. Sodium adducts ([M+Na]+) typically exhibit higher CCS due to increased mass and size .

Spectral Characteristics

Evidence from related dimethylamino-containing compounds (e.g., thienothiophene derivatives) suggests:

- 1H-NMR: The dimethylamino protons resonate as a singlet near δ 2.47, as observed in compound 5 . For the target sulfinate, analogous signals are expected, with additional downfield shifts for protons near the sulfinate group.

- Mass Spectrometry : Molecular ion peaks align with calculated m/z values. For example, compound 5 (C₂₀H₂₀N₄O₂S₂) shows [M]+ at m/z 412 . The target compound’s molecular weight can be inferred from its formula (e.g., C₇H₁₀LiN₂O₂S), yielding an [M]+ peak near m/z 175.

Biological Activity

Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure : Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate consists of a lithium ion coordinated with a 5-(dimethylamino)pyridine-2-sulfinate moiety. Its chemical formula can be represented as .

Synthesis : The compound is synthesized through the reaction of 5-(dimethylamino)pyridine-2-sulfinic acid with lithium salts like lithium hydroxide or lithium carbonate. The reaction typically occurs in aqueous or organic solvents under controlled conditions to optimize yield and purity.

Lithium ions are known to influence several biological pathways. The proposed mechanisms of action for Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate include:

- Enzyme Modulation : Lithium can affect the activity of various enzymes involved in neurotransmitter metabolism, particularly in the regulation of inositol monophosphatase and glycogen synthase kinase 3 (GSK-3), which are crucial for mood stabilization.

- Neurotransmitter Systems : It is believed that lithium influences neurotransmitter systems, particularly serotonin and norepinephrine pathways, which may contribute to its mood-stabilizing effects .

Biological Activity

The biological activity of Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate is primarily investigated in the context of psychiatric disorders, particularly bipolar disorder. Research indicates that lithium compounds can have significant effects on mood stabilization through various biochemical mechanisms.

Case Studies

- Mood Stabilization in Bipolar Disorder : A study demonstrated that lithium treatment significantly reduces the frequency and severity of manic episodes in patients with bipolar disorder. The study highlighted the role of lithium in modulating neurotransmitter levels and enhancing neuroprotective signaling pathways .

- Neuroprotective Effects : Research has shown that lithium can exert neuroprotective effects against excitotoxicity induced by glutamate, suggesting potential applications in neurodegenerative diseases. The compound may enhance neuronal survival through its action on GSK-3 and other signaling pathways involved in cell survival.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Mood Stabilization | Reduces manic episodes in bipolar disorder patients |

| Neuroprotection | Protects neurons from excitotoxic damage |

| Enzyme Modulation | Influences enzymes like GSK-3 and inositol monophosphatase |

| Neurotransmitter Regulation | Modulates levels of serotonin and norepinephrine |

| Mechanism | Details |

|---|---|

| Enzyme Inhibition | Inhibits GSK-3, promoting neuroprotective signaling |

| Neurotransmitter Interaction | Alters serotonin and norepinephrine signaling pathways |

| Cellular Signaling | Affects intracellular signaling cascades related to cell survival |

Research Applications

Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate is being explored for various applications:

- Psychiatric Medicine : Ongoing research aims to further understand its role in treating mood disorders.

- Neuroscience : Investigations into its neuroprotective properties could lead to new treatments for neurodegenerative diseases.

- Organic Synthesis : The compound serves as a reagent for synthesizing sulfonate and sulfinate derivatives, expanding its utility beyond biological applications.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Lithium(1+) ion 5-(dimethylamino)pyridine-2-sulfinate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves reacting 5-(dimethylamino)pyridine-2-sulfinic acid with lithium hydroxide in aqueous media at ~25°C . Alternative methods use butyllithium in tetrahydrofuran (THF), requiring strict control of temperature and moisture to prevent intermediate decomposition . Key parameters include:

- Solvent Choice : Aqueous media favor ion exchange, while THF enhances reactivity for organometallic steps.

- Stoichiometry : A 1:1 molar ratio of sulfinic acid to lithium base ensures complete salt formation.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., dimethylamino protons at δ ~2.8–3.1 ppm, pyridine ring protons at δ ~6.5–8.5 ppm) .

- IR Spectroscopy : Sulfinate S-O stretching vibrations (~1000–1100 cm) and pyridine ring modes (~1600 cm) confirm functional groups .

- Mass Spectrometry : ESI-MS detects the molecular ion ([M]) at m/z corresponding to the molecular formula (e.g., CHLiNOS; calc. MW ~189.1) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfinate group in cross-coupling reactions?

- Methodological Answer : The sulfinate group acts as a nucleophile in S2 reactions or radical-mediated pathways. Substituents on the pyridine ring (e.g., dimethylamino at position 5) enhance electron density, stabilizing intermediates during catalysis. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., variable-temperature NMR) track reaction progress .

Q. How do substituents on the pyridine ring influence the compound’s stability and solubility?

- Data-Driven Analysis :

Q. How should researchers address discrepancies in catalytic activity data when using different counterions or solvents?

- Methodological Answer : Contradictions often arise from:

- Counterion Effects : Lithium’s small ionic radius enhances solubility vs. bulkier ions (e.g., Na) .

- Solvent Coordination : THF stabilizes lithium ions, altering reaction pathways compared to aqueous systems .

- Resolution Strategy : Control experiments with fixed solvent/counterion variables and kinetic profiling (e.g., GC-MS monitoring) isolate contributing factors .

Experimental Design & Data Analysis

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Best Practices :

- Documentation : Follow IUPAC guidelines for reporting synthesis steps, including exact solvent volumes, temperatures, and drying times .

- Validation : Cross-validate purity via HPLC (≥99% by area) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical) .

- Data Sharing : Deposit crystallographic data (e.g., CIF files) in repositories like IUCrData for peer validation .

Q. How can computational methods complement experimental studies of this compound’s electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

- MD Simulations : Model solvation effects in different solvents to guide experimental solvent selection .

- Software Tools : Use Gaussian or ORCA with basis sets (e.g., 6-31G*) for accuracy .

Critical Analysis & Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns, and how can this be resolved?

- Troubleshooting Guide :

- Dynamic Effects : Dimethylamino rotation at room temperature may average signals. Use VT-NMR (variable temperature) to decouple signals .

- Impurities : Residual solvents (e.g., THF) can split peaks. Re-precipitate the compound or use deuterated solvents for clarity .

Q. What are the limitations of using mass spectrometry for quantifying this compound in complex mixtures?

- Critical Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.